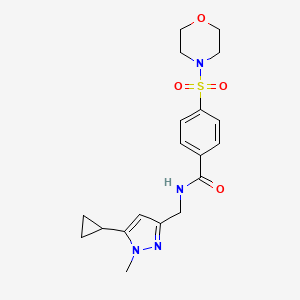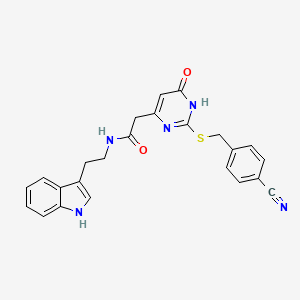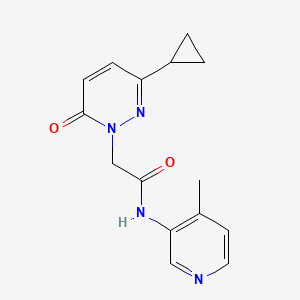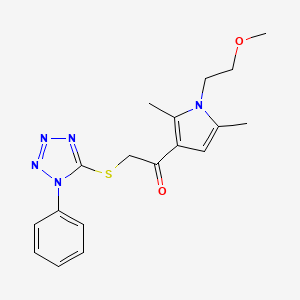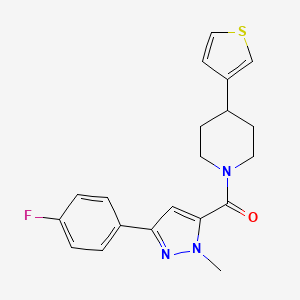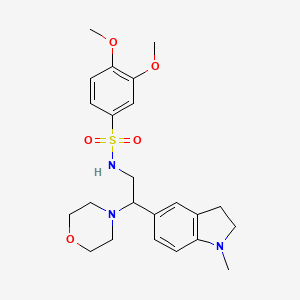
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is commonly referred to as CP-31398, and it is a small molecule that has been synthesized and studied extensively in recent years. In
Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis
A prominent application of compounds structurally related to "N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide" is in the field of asymmetric synthesis. For instance, the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has been explored for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner (Davies et al., 1996). This method emphasizes the critical role of cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst, optimizing enantioselectivity based on the electronic properties of the alkenes and solvents used.
Heterocyclic Compound Synthesis
Another significant application involves the synthesis of heterocyclic compounds, which are crucial in drug development and materials science. For example, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides has been investigated for yielding chiral pyrrolidin-3-ones, proposing a mechanistic explanation for this transformation and outlining its scope and limitations (Králová et al., 2019).
Catalytic Reactions
The catalytic cyclopropanation of electron-deficient alkenes mediated by chiral and achiral sulfides, involving phenyldiazomethane and ethyl diazoacetate, has been explored for high yields and enantioselective outcomes (Aggarwal et al., 2000). This research highlights the utility of sulfides in facilitating cyclopropanation reactions, demonstrating the efficiency and versatility of sulfonamide compounds in organic synthesis.
Antibacterial Activity
Research has also explored the antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties (Ajani et al., 2012). This study synthesized a series of sulfonamide drugs demonstrating significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential medicinal applications of these compounds.
Organocatalysis
Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been developed for use in enantioselective organocatalyzed cyclopropanation reactions, offering high enantiomeric excesses and showcasing the role of sulfonamides in asymmetric catalysis (Hartikka et al., 2007).
Propriétés
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14-8-12(9-16(14)13-6-7-13)15-20(18,19)10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNLSPAMBKBYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

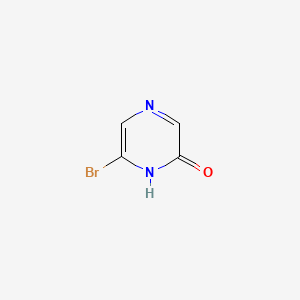
![2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2754273.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2754275.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2754276.png)
